molecular formula C16H15NO5 B2931127 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid CAS No. 303145-43-9

5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

Cat. No. B2931127
CAS RN: 303145-43-9
M. Wt: 301.298
InChI Key: DMAQNDSWOZHGCU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a pyrrolizine core, which is a type of nitrogen-containing heterocycle . The “4-methoxyphenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (-OCH3) group attached .


Molecular Structure Analysis

The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The carboxylic acid groups might be expected to undergo typical acid-base reactions, while the aromatic ring could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .

Scientific Research Applications

Pharmacological Research

This compound has been identified as a potential pharmacophore for the selective inhibition of linoleate oxygenase activity of ALOX15 . ALOX15 is an enzyme involved in lipid peroxidation, which plays a significant role in various cancer and inflammation models. The inhibition of this enzyme could lead to new therapeutic agents for treating diseases associated with oxidative stress.

Biochemical Applications

In biochemistry, derivatives of this compound are used to study enzyme inhibition and receptor binding. The structure-activity relationship (SAR) studies involving this compound can provide insights into the design of more potent inhibitors or activators of specific biochemical pathways .

Medical Research

The compound’s derivatives have shown promise in medical research, particularly in the development of allosteric inhibitors . These inhibitors can modulate the activity of enzymes in a substrate-specific manner, offering a targeted approach to treat diseases .

Organic Synthesis

In organic synthesis, the compound serves as a building block for the creation of complex molecules. Its derivatives can be used in multicomponent reactions, providing a pathway to synthesize novel organic compounds with potential applications in drug development and materials science .

Industrial Applications

While specific industrial applications for this compound were not directly found, related compounds with methoxyphenyl groups are utilized in the synthesis of dyes, resins, and other polymers. These materials are essential in various industries, ranging from automotive to electronics .

Environmental Studies

Compounds with similar structures are often studied for their environmental impact, particularly their persistence and hazard potential. Understanding the environmental behavior of such compounds can inform the development of safer chemicals and mitigation strategies .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds, such as indole and imidazole derivatives, inhibit the catalytic activity of enzymes like alox15 in a substrate-specific manner . This suggests that 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid might interact with its targets in a similar way, leading to changes in their activity.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound might also affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

It is known that similar compounds, such as indole derivatives, have diverse biological activities , which could suggest a broad range of bioavailability for this compound.

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities , which could suggest a wide range of potential effects for this compound.

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. Based on its structure, it could potentially be irritating to the skin and eyes .

Future Directions

Future research could involve exploring the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, developing more efficient synthesis methods, or studying its reactivity .

properties

IUPAC Name

3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-22-10-6-4-9(5-7-10)14-13(16(20)21)12(15(18)19)11-3-2-8-17(11)14/h4-7H,2-3,8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAQNDSWOZHGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=C3N2CCC3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

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